molecular formula C5H3Br2N B580803 3,5-Dibromopyridine-d3 CAS No. 1219799-05-9

3,5-Dibromopyridine-d3

Cat. No.: B580803
CAS No.: 1219799-05-9
M. Wt: 239.912
InChI Key: SOSPMXMEOFGPIM-CBYSEHNBSA-N
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Description

3,5-Dibromopyridine-d3: is a deuterated derivative of 3,5-dibromopyridine, where the hydrogen atoms at specific positions are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromopyridine-d3 typically involves the bromination of pyridine. The process can be carried out using molecular bromine in fuming sulfuric acid at elevated temperatures (around 130°C) to yield a mixture of 3-bromo- and 3,5-dibromopyridine . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in the industrial preparation to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromopyridine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Lithiation: Lithium diisopropylamide is commonly used for lithiation reactions.

    Borylation: Palladium catalysts and boron reagents such as tetraalkoxydiborane are used in borylation reactions.

Major Products:

Scientific Research Applications

3,5-Dibromopyridine-d3 is widely used in scientific research due to its isotopic labeling and reactivity. Some applications include:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Utilized in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.

    Medicine: Employed in the development of pharmaceuticals and in drug metabolism studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dibromopyridine-d3 involves its participation in various chemical reactions due to the presence of bromine atoms and the isotopic labeling with deuterium. The bromine atoms make it a good candidate for substitution and cross-coupling reactions, while the deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

    3,5-Dibromopyridine: The non-deuterated version of the compound.

    3,5-Dichloropyridine: A similar compound with chlorine atoms instead of bromine.

    3,5-Diiodopyridine: A compound with iodine atoms instead of bromine.

Uniqueness: 3,5-Dibromopyridine-d3 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in studies involving isotopic effects and in tracing reaction pathways. The presence of bromine atoms also provides distinct reactivity compared to other halogenated pyridines.

Properties

IUPAC Name

3,5-dibromo-2,4,6-trideuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSPMXMEOFGPIM-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1Br)[2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219799-05-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219799-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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